1,4-Dimethylpyrrolidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

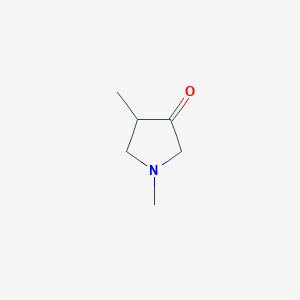

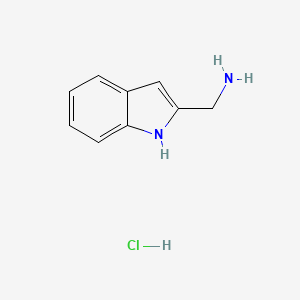

1,4-Dimethylpyrrolidin-3-one is a chemical compound with the molecular formula C6H11NO . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpyrrolidin-3-one is characterized by a five-membered pyrrolidine ring. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as “pseudorotation”. This structure also contributes to the molecule’s stereochemistry .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Dimethylpyrrolidin-3-one are not detailed in the literature, pyrrolidine compounds are known to participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions .Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

"1,4-Dimethylpyrrolidin-3-one" derivatives have been explored for their potential in organocatalysis, particularly in facilitating asymmetric Michael addition reactions. These compounds serve as effective organocatalysts, leading to products with good to high yield and excellent enantioselectivities. The study of 1D and 2D nuclear magnetic resonance (NMR) experiments aids in understanding the catalyzing mechanism and provides reference for assignments of similar chemicals (Cui Yan-fang, 2008).

Synthesis and Structural Analysis

Research has focused on synthesizing polysubstituted pyrrolidines linked to 1,2,3-triazoles, highlighting the structural versatility of pyrrolidine derivatives. These compounds exhibit significant in vitro anti-proliferative activities against human prostate cancer cells. The use of density functional theory (DFT) studies alongside crystal structure analysis has provided insights into their stereochemistry and reactivity parameters (Tuncay Ince et al., 2020).

Drug Development and Pharmacokinetics

The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine showcases the intermediate role of pyrrolidine derivatives in developing pharmaceuticals, such as antibiotics for veterinary use. This research underscores the importance of stereochemistry in drug synthesis and the development of efficient, practical processes (T. Fleck et al., 2003).

Fluorescent Molecules and Probes

Pyrrolidine derivatives are key intermediates in synthesizing fluorescent molecules like BODIPY and pharmaceuticals such as tyrosine kinase inhibitors. Traditional and improved synthetic methods contribute to the development of these molecules, with potential applications in imaging and therapy (G. Meng et al., 2011).

Antioxidant Activity

Research on deferiprone-cyclodextrin conjugates and their iron(III) complexes, involving 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (deferiprone), elucidates the role of pyrrolidine derivatives in mitigating iron overload and protecting against oxidative stress. The study of their physicochemical properties and antioxidant activity highlights the therapeutic potential of these compounds (A. Puglisi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1,4-dimethylpyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-7(2)4-6(5)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVSNVPJRHQGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)